3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Piperidine ring formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinolone N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor modulation.
Chemical Biology: It is used as a probe to study the structure-activity relationships of quinoline derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Lacks the piperidine ring, which may affect its biological activity.
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one: Similar structure but with different substitution patterns, leading to variations in activity.
3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-chloro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one: Chlorine substitution instead of fluorine, which may alter its reactivity and interactions.
Uniqueness
The uniqueness of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, fluorine atom, and piperidine ring contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-9-8-17(3)18(4)11-19)25(29)20-12-21(26)23(13-22(20)27)28-10-6-7-16(2)14-28/h8-9,11-13,15-16H,5-7,10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHRDHUFIDPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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